Superior NaV1.4 Potency: µ-Conotoxin CnIIIC vs. µ-Conotoxin GIIIA
µ-Conotoxin CnIIIC exhibits significantly higher potency against the NaV1.4 sodium channel compared to the classic µ-conotoxin, GIIIA. While both peptides target the same channel, the quantitative difference in their IC50 values is critical for research applications requiring a more potent and efficient block. This difference is directly measurable in standard electrophysiology assays [1][2].
| Evidence Dimension | Inhibition of NaV1.4 sodium channel (IC50) |
|---|---|
| Target Compound Data | 1.3 nM |
| Comparator Or Baseline | µ-Conotoxin GIIIA: 19-110 nM (range reported from multiple studies) |
| Quantified Difference | µ-Conotoxin CnIIIC is 15- to 85-fold more potent than µ-Conotoxin GIIIA. |
| Conditions | Electrophysiological recording on rat NaV1.4 expressed in heterologous systems [1][2]. |
Why This Matters
This quantifiable 15-85 fold difference in potency means that researchers can achieve complete channel block at significantly lower concentrations of CnIIIC, which reduces off-target effects and peptide consumption, a key factor in both cost and experimental design.
- [1] Shanxi Saien Biotechnology Co., Ltd. (2026) 'Technical Analysis: µ-Conotoxin CnIIIC (CAS 936616-33-0) – A Precision Peptide for Targeted Applications'. Cites IC50 = 1.3 nM for NaV1.4. View Source
- [2] RCSB PDB Group Summary: P01523. 'Mu-conotoxins block voltage-gated sodium channels (Nav). This toxin potently blocks rat Nav1.4/SCN4A (IC(50)= 19-110 nM)'. View Source
